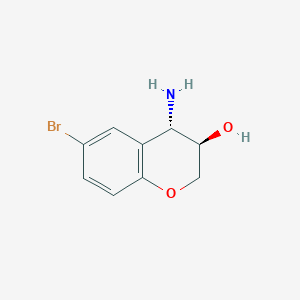
(3R,4S)-4-Amino-6-bromochroman-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Amino-6-bromochroman-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and bromo substituents on the chroman ring adds to its chemical versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Amino-6-bromochroman-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a chroman derivative, followed by the introduction of the amino group through nucleophilic substitution. The stereochemistry is controlled using chiral catalysts or starting materials to ensure the desired (3R,4S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing purification steps, and employing continuous flow chemistry techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-Amino-6-bromochroman-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated chroman derivatives
Substitution: Formation of substituted chroman derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4S)-4-Amino-6-bromochroman-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological systems, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-Amino-6-bromochroman-3-ol involves its interaction with molecular targets in biological systems. The amino and bromo substituents can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The chroman ring structure also allows for π-π interactions with aromatic residues in proteins, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: A pheromone of ants with a similar chiral center but different functional groups.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A compound with antibacterial activity, featuring a different ring structure but similar stereochemistry.
Uniqueness
(3R,4S)-4-Amino-6-bromochroman-3-ol is unique due to its combination of a chroman ring with amino and bromo substituents. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its chiral nature further enhances its value in asymmetric synthesis and chiral recognition processes.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
(3R,4S)-4-amino-6-bromo-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9-/m0/s1 |
InChI-Schlüssel |
FQCDYFSNALFGQO-CBAPKCEASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C2=C(O1)C=CC(=C2)Br)N)O |
Kanonische SMILES |
C1C(C(C2=C(O1)C=CC(=C2)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















